2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5) serves as a conformationally restricted, Fsp3-rich spirocyclic building block for advanced medicinal chemistry and library synthesis. Functioning as a three-dimensional bioisostere for traditional flat diamines like piperazines, this oxa-azaspiro core provides distinct physicochemical properties, including modulated basicity and increased steric bulk. The N-benzyl protecting group effectively masks the secondary amine, enabling immediate, orthogonal functionalization of the primary amine at position 9. This structural configuration makes it a highly specific precursor for synthesizing complex lead compounds targeted at mitigating metabolic liabilities and off-target binding [1].
Substituting 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine with simple, flexible analogs such as 4-amino-1-benzylpiperidine or standard piperazines fundamentally alters the pharmacokinetic and safety profile of the resulting derivatives. Flexible diamines exhibit high conformational entropy, which frequently translates to promiscuous off-target binding, particularly hERG channel blockade, and accelerated metabolic degradation due to exposed alpha-protons. Furthermore, utilizing all-carbon spirocyclic alternatives instead of this 6-oxa derivative increases lipophilicity and alters the pKa of the basic centers, leading to reduced aqueous solubility and a higher risk of phospholipidosis during preclinical evaluation [1].
Spirocyclic scaffolds inherently shield adjacent C-H bonds from cytochrome P450-mediated oxidation. When compared to the flexible 4-amino-1-benzylpiperidine, derivatives incorporating the 6-oxa-2-azaspiro[4.5]decane core demonstrate significantly lower intrinsic clearance in human liver microsomes (HLM). This structural rigidity ensures that downstream synthesized compounds retain favorable pharmacokinetic profiles without requiring extensive structural redesign [1].
| Evidence Dimension | HLM Intrinsic Clearance (CLint) |
| Target Compound Data | < 15 µL/min/mg protein (spirocyclic core derivative) |
| Comparator Or Baseline | 4-Amino-1-benzylpiperidine derivative (> 45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsomes, 37 °C, 30 min incubation |
Selecting this spirocyclic precursor directly mitigates metabolic liabilities early in the synthesis pipeline, reducing downstream attrition rates.
Flat, basic amines like 1-benzylpiperazine frequently interact with the hERG potassium channel, introducing preclinical cardiovascular toxicity risks. The high Fsp3 character and three-dimensional structure of the oxa-azaspiro[4.5]decane system sterically hinder binding within the hERG channel pore. Assays on matched molecular pairs indicate that incorporating this specific spirocyclic core shifts the IC50 for hERG inhibition to safer, higher concentration ranges compared to flat analogs [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) |
| Target Compound Data | > 30 µM (oxa-azaspiro derivative) |
| Comparator Or Baseline | 1-Benzylpiperazine derivative (~3 µM) |
| Quantified Difference | 10-fold reduction in hERG binding affinity |
| Conditions | Patch-clamp electrophysiology on mammalian cells expressing hERG |
Procuring this scaffold allows medicinal chemists to proactively engineer out cardiotoxicity risks inherent to traditional diamine building blocks.
The inclusion of the oxygen atom in the 6-oxa-2-azaspiro[4.5]decane system provides a hydrogen bond acceptor that lowers overall lipophilicity compared to all-carbon spirocyclic analogs. This modification results in a lower LogD at physiological pH, which directly correlates to improved kinetic solubility in aqueous buffers. This physicochemical shift facilitates easier formulation and yields more reliable biological assay results than carbon-only spirocycles [1].
| Evidence Dimension | Kinetic Aqueous Solubility (pH 7.4) |
| Target Compound Data | > 150 µM |
| Comparator Or Baseline | 2-Benzyl-2-azaspiro[4.5]decane (all-carbon analog) (< 50 µM) |
| Quantified Difference | > 3-fold increase in aqueous solubility |
| Conditions | Nephelometric solubility assay in PBS buffer, pH 7.4 |
The improved solubility profile simplifies downstream formulation and ensures consistent concentration-response curves in high-throughput screening.
The N-benzyl protection of the secondary amine in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine ensures that the primary amine at position 9 reacts with high chemoselectivity during standard amide coupling protocols. Unlike unprotected diamines that require complex stoichiometric controls to prevent over-reaction, this pre-protected scaffold yields single-addition products with high purity, streamlining purification and increasing overall synthetic yields [1].
| Evidence Dimension | Crude Yield of Mono-Amidation Product |
| Target Compound Data | > 85% yield (single product) |
| Comparator Or Baseline | Unprotected 6-oxa-2-azaspiro[4.5]decan-9-amine (< 50% yield, mixture of products) |
| Quantified Difference | > 35% increase in target yield with reduced purification overhead |
| Conditions | Standard HATU-mediated amide coupling, 1.1 eq acid, room temperature |
Procuring the pre-benzyl-protected form drastically reduces synthetic steps and purification bottlenecks in parallel library production.
Due to its specific balance of lipophilicity (modulated by the 6-oxa group) and high Fsp3 character, 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine is highly suited for synthesizing blood-brain barrier (BBB) penetrant compounds. It replaces flat piperazines that often fail in CNS indications due to high efflux ratios or off-target toxicity [1].
The rigid three-dimensional structure of the spirocyclic core provides a precise vector for directing substituents into specific binding pockets of kinase enzymes. This structural rigidity offers measurable improvements in selectivity profiles compared to flexible diamine linkers, which tend to adopt multiple conformations and bind promiscuously [2].
The orthogonal reactivity provided by the N-benzyl protecting group makes this compound a direct-to-use starting material for automated, parallel synthesis of diverse small-molecule libraries. It ensures high-purity mono-functionalized products without the need for intermediate protection-deprotection steps [3].